molecular formula C5H12Cl2N4 B3102035 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride CAS No. 1412452-11-9

1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Cat. No. B3102035
CAS RN: 1412452-11-9
M. Wt: 199.08
InChI Key: RITWLGJKFZVDNH-UHFFFAOYSA-N
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Description

1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride, also known as MET, is a synthetic compound that has been used extensively in scientific research. This compound has been studied for its potential therapeutic effects in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Antifungal Activity

The compound’s structural features make it a potential antifungal agent. Researchers have investigated its efficacy against various fungal species, including Candida. Further studies are needed to explore its mechanism of action and optimize its antifungal properties .

Anticancer Potential

1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride has been evaluated for its anticancer activity. It may interfere with cancer cell growth, making it a candidate for further investigation in cancer therapy .

Antiviral Properties

Given the importance of antiviral agents, this compound has been studied for its potential antiviral activity. Researchers have explored its effects against specific viruses, although more research is needed to validate its efficacy .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound might exhibit anti-inflammatory properties. Investigating its impact on inflammatory pathways could provide valuable insights .

Enzyme Inhibition

1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride could act as an enzyme inhibitor. Researchers have explored its effects on enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These findings open avenues for drug development .

Other Biological Activities

Beyond the mentioned applications, this compound has shown promise in various areas, including antioxidant, anti-tubercular, and anti-Alzheimer’s activities. Researchers continue to investigate its multifaceted properties .

properties

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-4(6)5-8-7-3-9(5)2;;/h3-4H,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITWLGJKFZVDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Reactant of Route 2
1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Reactant of Route 3
1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Reactant of Route 4
1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Reactant of Route 5
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1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Reactant of Route 6
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1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

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